1-(4-Methylphenyl)imidazolidine-2-thione
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Overview
Description
1-(4-Methylphenyl)imidazolidine-2-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazolidine-2-thione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)imidazolidine-2-thione typically involves the reaction of 4-methylphenyl isothiocyanate with ethylenediamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazolidine-2-thione derivatives.
Scientific Research Applications
1-(4-Methylphenyl)imidazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)imidazolidine-2-thione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as dopamine β-hydroxylase and HIV protease, which are crucial for the survival and proliferation of pathogens.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Imidazole-2-thione: Similar in structure but lacks the 4-methylphenyl group.
Benzimidazole-2-thione: Contains a benzene ring fused to the imidazole ring, offering different biological activities.
Thiohydantoin: Another sulfur-containing heterocycle with different applications.
Uniqueness
1-(4-Methylphenyl)imidazolidine-2-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its ability to act as a versatile ligand and its potential therapeutic applications make it a compound of significant interest in various fields .
Properties
CAS No. |
168640-32-2 |
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Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-8-2-4-9(5-3-8)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13) |
InChI Key |
RUDYDCGIWMTFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCNC2=S |
Origin of Product |
United States |
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